2-Amino-5-methylhex-4-enoic acid
Overview
Description
2-Amino-5-methylhex-4-enoic acid (2-AMH) is an amino acid whose molecular structure is composed of a carboxylic acid group and an amino group. It is an important component of many proteins and enzymes, and has a wide range of applications in scientific research.
Scientific Research Applications
Synthesis and Labeling Techniques
- 14C-Labeling : Jessen, Selvig, and Valsborg (2001) developed a novel method to synthesize N-protected (2E)-5-amino-5-methylhex-2-enoic acids, including 14C-labeled variants, offering new avenues for labeling in biochemical studies (Jessen, Selvig, & Valsborg, 2001).
Pharmaceutical and Biological Applications
- Synthesis of Pregabalin : Burk et al. (2003) developed an enantioselective synthesis for Pregabalin, a drug used for neuropathic pain, where a key intermediate is a variant of 2-amino-5-methylhex-4-enoic acid (Burk et al., 2003).
- Antibacterial Activity : Banday, Mattoo, and Rauf (2010) synthesized biologically active compounds related to this compound, showing good antibacterial activity, particularly against E. coli (Banday, Mattoo, & Rauf, 2010).
Chemical and Physical Properties
- Luminescent Molecular Crystals : Zhestkij et al. (2021) synthesized a compound related to this compound, used to create stable luminescent molecular crystals, showcasing potential in material science (Zhestkij et al., 2021).
Nutritional and Metabolic Studies
- Study of Methylglyoxal : Nemet, Varga-Defterdarović, and Turk (2006) investigated methylglyoxal, which forms derivatives like this compound, highlighting its role in food and living organisms, and its implications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Miscellaneous Applications
- Wound Healing Drug Analogs : Kryshtal et al. (2012) developed novel synthetic approaches for analogs of methaprogerol, where 2-(3-Dimethylaminopropyl)-5-methylhex-4-enoic acid played a role, enhancing the treatment of various diseases and organ injuries (Kryshtal et al., 2012).
properties
IUPAC Name |
2-amino-5-methylhex-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARHOAIGIRUNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558114 | |
Record name | 2-Amino-5-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19914-06-8 | |
Record name | 2-Amino-5-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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